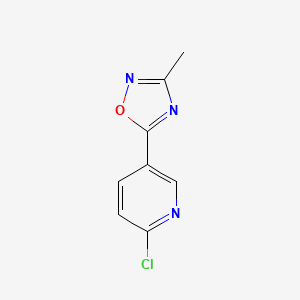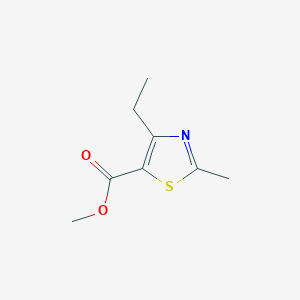
(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acryloyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is an organic compound characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, and an acryloyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acryloyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by alkylation to introduce the ethyl and methyl substituents.
Introduction of the Acryloyl Chloride Group: The acryloyl chloride moiety can be introduced via the reaction of the pyrazole derivative with acryloyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acryloyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Catalysts: Lewis acids and bases can be used to catalyze reactions involving this compound.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Major Products
The major products formed from reactions with this compound include amides, esters, and other functionalized derivatives, depending on the nucleophile and reaction conditions used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound can be used to synthesize bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity allows for the modification of surfaces and the creation of functionalized materials.
Mechanism of Action
The mechanism of action of (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The acryloyl chloride group can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(1-Methyl-3,5-dimethyl-1H-pyrazol-4-YL)-acryloyl chloride: Similar structure but with a different alkyl substituent.
(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid: Similar structure but with a carboxylic acid group instead of a chloride.
Uniqueness
(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is unique due to its specific combination of substituents and functional groups, which confer distinct reactivity and properties
Properties
IUPAC Name |
(E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-4-13-8(3)9(7(2)12-13)5-6-10(11)14/h5-6H,4H2,1-3H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWOYOUXENCOSJ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=CC(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C/C(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359882.png)

![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B1359884.png)

![Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate](/img/structure/B1359887.png)
![methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate](/img/structure/B1359889.png)




![N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine](/img/structure/B1359900.png)
![5-Methyl-4-oxo-3-[2-oxo-2-(pyridin-2-ylamino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1359901.png)
![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1359903.png)

